1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a bicyclic heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique fused ring system comprising a pyrazole and a pyridine moiety. The methyl group at the nitrogen atom enhances its stability and reactivity, making it a subject of interest in medicinal chemistry due to its potential biological activities and structural similarity to purine bases like adenine and guanine.
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is classified as a heterocyclic compound. It exhibits diverse chemical properties and biological activities, particularly in the context of drug development and medicinal applications.
The synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be achieved through several methods:
The choice of reagents and conditions significantly influences the yield and purity of the synthesized compound. For instance, using iodine as a catalyst can enhance reaction rates while minimizing side reactions.
The molecular structure of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine features:
This structural configuration contributes to its chemical reactivity and biological properties .
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine undergoes various chemical reactions including:
Common reagents for these reactions include iodine, glacial acetic acid, and 1,3-diketones. The tautomeric nature of this compound allows for different reaction pathways depending on its form during the reaction process.
The mechanism of action for 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine primarily involves its interaction with biological targets at the molecular level:
Studies have indicated that it may modulate specific signaling pathways involved in cell growth and apoptosis .
Relevant data indicate that variations in substituents can significantly alter both physical properties (like solubility) and chemical reactivity profiles.
1-Methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine has several scientific applications:
Research continues into its efficacy against various biological targets and its potential role in drug development pipelines .
The pyrazolo[3,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, first synthesized by Ortoleva in 1908 through the reaction of diphenylhydrazone with pyridine and iodine [2]. This bicyclic heterocycle belongs to the pyrazolopyridine family, which encompasses five possible structural isomers resulting from different fusion patterns between pyrazole and pyridine rings. Early synthetic efforts by Bulow (1911) established methodologies using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid, laying the groundwork for structural diversification [2]. Over a century of research has yielded more than 300,000 documented 1H-pyrazolo[3,4-b]pyridine derivatives, referenced in over 5,500 scientific publications and 2,400 patents as of 2022 [2]. The scaffold's resurgence in modern drug discovery is evidenced by the approval of clinical agents like Vericiguat (2021) for cardiovascular diseases and numerous investigational kinase inhibitors, reflecting its evolving significance in therapeutic development [7].
The pyrazolo[3,4-b]pyridine system exhibits remarkable structural homology with naturally occurring purine bases adenine and guanine, a feature that underpins its diverse biological interactions. As illustrated in Table 1, this isosterism enables specific biomolecular recognition patterns critical for pharmacological activity:
Table 1: Hydrogen Bonding Patterns of Pyrazolo[3,4-b]Pyridine vs. Purines
Structural Element | Adenine/Guanine Interactions | Pyrazolo[3,4-b]Pyridine Interactions | Biological Implications |
---|---|---|---|
Pyrazole N1 Position | N9 in purines | Forms H-bonds with Glu590/Met592 (TRKA) | Kinase hinge region binding [3] |
N2 in 2H-Tautomer | N1/N3 in purines | Rare due to instability | Limited bioactivity relevance |
Pyridinic Nitrogen | N7 in purines | Participates in π-stacking | Aromatic stacking with Phe589 (TRKA) |
C3-Amino Group | C6-amino in adenine | Mimics purine H-bond donors/acceptors | Nucleobase-like recognition [2] |
Aromatic System | Purine π-system | Extended conjugation | Enhanced stacking with protein aromatics |
Computational analyses confirm that the 1H-tautomer maintains aromatic character in both rings, stabilizing a planar configuration that facilitates intercalation with biological macromolecules [2] [5]. This electronic similarity enables pyrazolo[3,4-b]pyridines to function as: 1) Nucleobase mimics in nucleic acid-targeting therapeutics, 2) ATP-competitive inhibitors in kinase targets (notably TRKA), and 3) Modulators of purinergic receptors. The structural mimicry is so effective that DrugBank lists 14 1H-pyrazolo[3,4-b]pyridine derivatives in various stages of drug development, including two approved drugs, while their 2H-counterparts remain unrepresented in pharmacological applications [2].
The introduction of a methyl group at the N1 position of pyrazolo[3,4-b]pyridine scaffolds profoundly influences their chemical and pharmacological properties. Statistical analysis of existing derivatives reveals that approximately 30% of known compounds feature this modification, making it the most prevalent N1 substituent [2]. The methyl group exerts three critical effects:
Tautomeric Control: The 1-methyl group irreversibly locks the tautomeric equilibrium in the 1H-form, preventing undesired 2H-tautomer formation. This is crucial because AM1 calculations demonstrate the 1H-tautomer is more stable by approximately 37 kJ/mol (9 kcal/mol) [2]. The methylated derivative 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one (CID 135968977) exemplifies this stabilized configuration [1].
Electronic Modulation: The electron-donating methyl group enhances electron density at C3 and C6 positions, facilitating electrophilic substitution reactions at these sites. This electronic activation enables regioselective functionalization for structure-activity relationship (SAR) studies, particularly valuable in kinase inhibitor development [3] [7].
Stereoelectronic Effects in Protein Binding: In TRKA inhibitors, the 1-methyl group optimally positions the scaffold for π-π stacking interactions with gatekeeper residue Phe589 while minimizing steric clashes in the hinge region. Molecular docking studies of methylated pyrazolopyridine derivatives show conserved hydrogen bonding with Glu590 and Met592 residues, mirroring interactions observed with aminopyrazole-containing drugs like entrectinib [3]. The methyl group's small size maintains favorable ligand efficiency while enhancing metabolic stability compared to bulkier N-substituents.
Table 2: Synthetic Approaches to 1-Methyl Pyrazolo[3,4-b]Pyridines
Synthetic Strategy | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Pyridine Ring Closure | 2-Chloro-3-cyanopyridine + Methylhydrazine, 120°C [7] | High regioselectivity | Limited substrate scope |
Protection-Deprotection | PMB protection, Suzuki coupling, TFA deprotection [3] | Compatible with diverse coupling chemistry | Multi-step synthesis |
Direct Alkylation | CH₃I/K₂CO₃, DMF, 60°C [9] | Simple, high-yielding | Low regioselectivity in unsubstituted cores |
Microwave-Assisted | MW irradiation, 50°C, 15 min [7] | Rapid (96% yield) | Specialized equipment required |
Green Synthesis | Catalyst-free, aqueous media [6] | Environmentally benign | Limited functional group tolerance |
Recent innovations include microwave-assisted syntheses achieving 96% yield in 15 minutes at 50°C and catalyst-free green approaches in aqueous media, significantly improving synthetic accessibility [7]. These methodological advances have accelerated the development of targeted derivatives like TRK inhibitors featuring 1-methyl-4-imine modifications, where the methyl group contributes to plasma stability while maintaining inhibitory potency against cytochrome P450 isoforms (except CYP2C9) [3]. The strategic incorporation of the 1-methyl group thus represents a critical design element for optimizing both the physicochemical properties and pharmacological profiles of this therapeutically significant scaffold.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: